2-oxo-1,3-oxazolidine-3-sulfonyl Chloride

Description

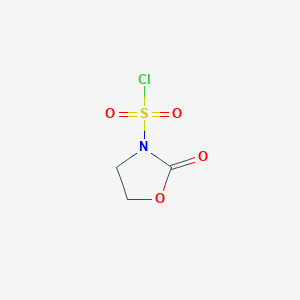

2-oxo-1,3-oxazolidine-3-sulfonyl chloride is a chemical compound with the molecular formula C3H4ClNO4S and a molecular weight of 185.59 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Properties

IUPAC Name |

2-oxo-1,3-oxazolidine-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClNO4S/c4-10(7,8)5-1-2-9-3(5)6/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZYIKJSQHNJNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

710286-63-8 | |

| Record name | 2-oxo-1,3-oxazolidine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-1,3-oxazolidine-3-sulfonyl chloride typically involves the reaction of oxazolidine derivatives with sulfonyl chloride reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps to remove any impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-oxo-1,3-oxazolidine-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can yield sulfonamide derivatives .

Scientific Research Applications

2-oxo-1,3-oxazolidine-3-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.

Medicine: Research involving this compound includes its potential use in drug development and therapeutic applications.

Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-oxo-1,3-oxazolidine-3-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in both synthetic and research applications .

Comparison with Similar Compounds

Similar Compounds

- 2-oxo-1,3-oxazolidine-3-sulfonic acid

- 2-oxo-1,3-oxazolidine-3-sulfonamide

- 2-oxo-1,3-oxazolidine-3-sulfonate esters

Uniqueness

2-oxo-1,3-oxazolidine-3-sulfonyl chloride is unique due to its high reactivity and versatility in chemical reactions. Unlike its analogs, the sulfonyl chloride group provides a distinct reactivity profile, making it valuable in various synthetic and research applications .

Biological Activity

2-Oxo-1,3-oxazolidine-3-sulfonyl chloride, also known as oxazolidinone sulfonyl chloride (OSC), is a compound with significant potential in biological and medicinal chemistry. Characterized by its unique reactivity profile due to the presence of a sulfonyl chloride functional group within an oxazolidine framework, this compound has garnered interest for its applications in proteomics, antibacterial activity, and enzyme inhibition.

- Molecular Formula : C₅H₈ClN₃O₃S

- Molecular Weight : Approximately 201.62 g/mol

- Structure : The compound features a five-membered oxazolidine ring with an oxo group and a sulfonyl chloride group, contributing to its high reactivity.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity. Its mechanism primarily involves the inhibition of bacterial protein synthesis , making it a candidate for developing new antibiotics. Studies have shown that it can effectively inhibit various strains of bacteria, including those resistant to conventional antibiotics .

Enzyme Inhibition

The compound has also demonstrated potential in enzyme inhibition. Interaction studies suggest that this compound can modify biological molecules by reacting with nucleophilic side chains of amino acids. This property is crucial for its application in drug design and therapeutic interventions .

While the exact mechanism of action for this compound is not fully elucidated, it is believed to share similarities with other sulfonyl chlorides. The reactivity of the sulfonyl chloride group allows it to form covalent bonds with nucleophiles, leading to modifications in protein function and activity .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of derivatives of 2-oxo-1,3-oxazolidine against several bacterial strains. The results indicated that specific modifications to the oxazolidine structure enhanced antibacterial properties significantly. For instance, compounds derived from this scaffold exhibited improved potency against resistant bacterial strains compared to traditional antibiotics .

In Silico Studies

In silico studies involving molecular docking simulations have shown that OSC can bind effectively to key bacterial proteins. These studies provide insights into how structural modifications can enhance binding affinity and biological activity against targets such as the main protease (Mpro) of SARS-CoV-2 .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 5,5-Diethyl-2-oxo-1,3-oxazolidine-3-sulfonyl chloride | Diethyl substitution on oxazolidine | Enhanced lipophilicity; used in similar applications |

| 5-Methylthio-2-oxo-1,3-oxazolidine | Thiomethyl substitution | Exhibits different reactivity patterns due to sulfur presence |

| 5-Chloro-2-oxo-1,3-oxazolidine | Chlorinated derivative | Increased reactivity towards nucleophiles compared to non-chlorinated versions |

The comparative analysis highlights that while structurally similar compounds exist, this compound stands out due to its specific reactivity profile and potential as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.